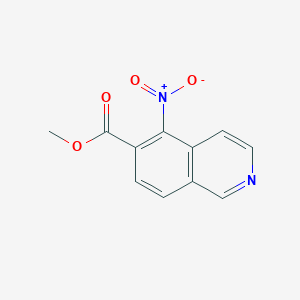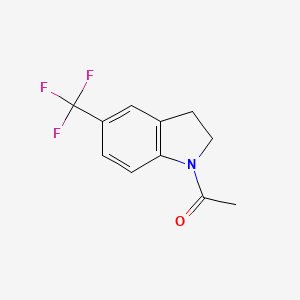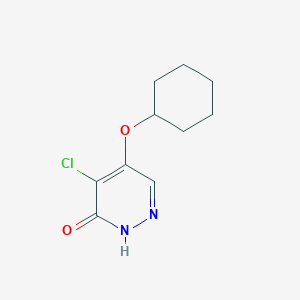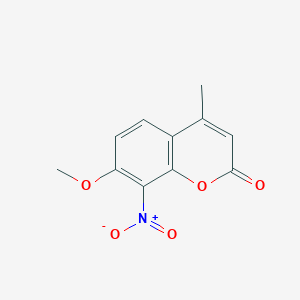![molecular formula C13H12N2O2 B11875819 Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate CAS No. 1346686-80-3](/img/structure/B11875819.png)
Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and industry. The molecular formula of Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate is C12H11N2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate, often involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions typically require a palladium or nickel catalyst, a base, and an appropriate solvent. For instance, the Suzuki coupling reaction involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of bipyridine derivatives can involve large-scale coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of homogeneous and heterogeneous catalysts is common to facilitate these reactions under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Applications De Recherche Scientifique
Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. For instance, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, causing cell damage and death in targeted tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-2,3’-bipyridine: A closely related compound with similar coordination properties.
2,2’-Bipyridine: Widely used in coordination chemistry and known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine derivative with applications in molecular electronics and materials science.
Uniqueness
Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate is unique due to its specific functional groups, which enhance its solubility and reactivity compared to other bipyridine derivatives. Its methyl and carboxylate groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
1346686-80-3 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
methyl 5-(6-methylpyridin-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-3-5-12(15-9)10-6-11(8-14-7-10)13(16)17-2/h3-8H,1-2H3 |
Clé InChI |
LJGUVJZDFUPTJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=CC(=CN=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)






![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)

![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)




